1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-2-13-3-5-14(6-4-13)20-17-11-28(26,27)12-18(17)21(19(20)23)15-7-9-16(10-8-15)22(24)25/h3-10,17-18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQZMORDPYBFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound notable for its structural features and potential biological activities. The compound's thienoimidazole core, along with its substituents, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Formula : C18H17N3O5S2
- Molecular Weight : 419.5 g/mol
The presence of the nitrophenyl group enhances the electron-withdrawing capacity of the molecule, which may influence its biological activity through interactions with enzymes or receptors.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activities of 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide have not been extensively documented in literature. However, insights can be drawn from studies on related thienoimidazole derivatives.
Antiviral Activity
Recent studies on heterocyclic compounds suggest that thienoimidazole derivatives possess antiviral properties. For instance:
- A series of thiazolidinone derivatives showed inhibitory effects against HCV NS5B RNA polymerase with IC50 values around 32 μM .
- Other heterocycles demonstrated effectiveness against various viruses, indicating that structural modifications can enhance antiviral activity .
Anticancer Activity
Compounds similar to 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one have shown cytotoxic effects against cancer cell lines:
- For example, thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against MDA-MB-231 cells with IC50 values ranging from 21.6 μM to 29.3 μM depending on the substituents .
Structure-Activity Relationship (SAR)
The biological activity of compounds like 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one can be influenced by:
- Substituent Effects : Electron-withdrawing groups (like nitro) often enhance reactivity and biological interaction.
- Core Structure : The thienoimidazole framework is associated with diverse pharmacological profiles.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity | IC50 Values |
|---|---|---|---|
| 1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole | Thieno core with nitrophenyl and tolyl groups | Antiviral and anticancer potential | Not specified |
| Thiazolidinone Derivatives | Contains thiazolidinone scaffold | Inhibits HCV NS5B | ~32 μM |
| Thieno[2,3-d]pyrimidine Derivatives | Substituted at various positions | Cytotoxic against MDA-MB-231 | 21.6 - 29.3 μM |
Case Studies
- Antiviral Screening : A study evaluated a series of thiazolidinones for their ability to inhibit HCV replication. Compounds with specific substituents showed enhanced activity compared to others.
- Cytotoxicity Assessment : In vitro studies on thieno-based compounds demonstrated selective cytotoxicity towards cancer cell lines, suggesting potential therapeutic applications.
Scientific Research Applications
Anticancer Properties
Recent studies have shown that 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : The compound has demonstrated potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation .
- Mechanism of Action : Preliminary investigations suggest that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays indicate effectiveness against several bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound shows promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key factors include:
- Substituent Effects : The presence of the nitrophenyl group significantly enhances biological activity compared to similar compounds lacking this moiety.
- Ring Modifications : Alterations in the thienoimidazole core can lead to variations in potency and selectivity towards specific biological targets .
Case Study 1: Anticancer Research
A study published in ACS Omega investigated the anticancer effects of derivatives of this compound. Results indicated that modifications to the nitrophenyl group could enhance cytotoxicity against resistant cancer cell lines, providing insights into potential therapeutic applications .
Case Study 2: Antimicrobial Applications
Research conducted by MDPI highlighted the antimicrobial efficacy of this compound against multidrug-resistant strains. The study suggests that further exploration into its mechanism could lead to novel treatments for bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s key structural analogs differ primarily in the substituents on the aromatic rings. These variations significantly influence physicochemical properties and reactivity:
*Molecular weights calculated based on formulas.
Key Observations:
- Electronic Effects: The nitro group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity and intermolecular interactions (e.g., hydrogen bonding) compared to electron-donating groups like ethoxy or methoxy .
- Synthetic Accessibility: Derivatives with alkoxy substituents (e.g., ethoxy, methoxy) are often synthesized via nucleophilic substitution or condensation reactions, as seen in thiadiazole and pyrazole syntheses . The nitro group in the target compound may require nitration or palladium-catalyzed coupling for installation.
Physicochemical and Functional Comparisons
- Solubility: Alkoxy-substituted analogs (e.g., 4-ethoxyphenyl derivatives) exhibit higher solubility in polar solvents like ethanol or dimethylformamide due to their electron-donating groups, whereas the nitro-substituted target compound may favor aprotic solvents .
- Thermal Stability: Sulfone groups (5,5-dioxide) in all analogs enhance thermal stability compared to non-oxidized thiophene derivatives .
Q & A
Q. What are the key synthetic routes for preparing 1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide?
Methodological Answer: The compound can be synthesized via multi-step heterocyclic reactions. A common approach involves:
Condensation Reactions : Reacting substituted hydrazines with carbonyl derivatives (e.g., ketones or aldehydes) under acidic or basic conditions to form imidazole precursors .
Cyclization : Using reagents like triethylamine in ethanol to facilitate ring closure, as demonstrated in thiadiazole syntheses .
Functionalization : Introducing nitro and ethylphenyl groups via electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Key Conditions :
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., nitro group at δ 8.2–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfone (SO₂, ~1350–1150 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95% C, H, N, S content) .
Q. How does the nitro group influence the compound’s reactivity and stability?
Methodological Answer: The nitro group is electron-withdrawing, which:
- Reduces Basicity : Stabilizes the imidazole ring against protonation under acidic conditions .
- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., in further functionalization) .
- Impacts Stability : Nitro groups may decompose under prolonged UV exposure; storage in amber vials is recommended .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and reaction barriers for cyclization steps .
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing imidazole/thiadiazole reaction datasets to predict optimal solvent-catalyst combinations .
Q. How can contradictory data on reaction yields be resolved?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) systematically. For example, a 2³ factorial design can isolate the effect of ethanol purity vs. reaction time .
- Contradiction Analysis : Use LC-MS to detect side products (e.g., uncyclized intermediates) that reduce yields .
- Reproducibility Checks : Standardize reagent sources (e.g., hydrazonoyl chloride purity >98%) to minimize batch variability .
Q. What strategies improve selectivity in functionalizing the thienoimidazolone core?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., sulfone groups) using tert-butyldimethylsilyl (TBS) before nitration .
- Directed Ortho-Metalation : Use directing groups (e.g., fluorine) to control nitro-group placement on the phenyl ring .
- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 10 minutes) .
Application-Oriented Questions
Q. What biological or material science applications have been explored for this compound?
Methodological Answer:
- Antimicrobial Studies : Test against Gram-negative (E. coli) and fungal (C. albicans) strains via broth microdilution (MIC values ≤25 µg/mL reported for analogous thiadiazoles) .
- Photocatalytic Applications : Assess sulfone group redox activity in TiO₂-based composite materials for pollutant degradation .
Q. How can reaction scalability be addressed without compromising efficiency?
Methodological Answer:
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Membrane Separation : Isolate intermediates using nanofiltration membranes (MWCO ~300 Da) to reduce purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
